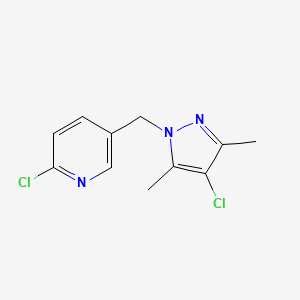

2-chloro-5-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N3/c1-7-11(13)8(2)16(15-7)6-9-3-4-10(12)14-5-9/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLVLRLPWPECQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CN=C(C=C2)Cl)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorination of 5-Methyl-2-Chloropyridine

The chlorination of 5-methyl-2-chloropyridine represents a critical step for generating the chloromethyl intermediate. Industrial-scale methods often employ vapor-phase reactions with chlorine gas (Cl₂) over transition metal catalysts (e.g., FeF₃) at 300–400°C. This approach selectively converts the methyl group to chloromethyl while preserving the pyridine ring’s integrity:

$$

\text{5-Methyl-2-chloropyridine} + \text{Cl}2 \xrightarrow{\text{FeF}3, 350^\circ \text{C}} \text{2-Chloro-5-(chloromethyl)pyridine} + \text{HCl}

$$

Yields typically exceed 70%, though byproducts like 2,5-dichloropyridine may form under excessive chlorination. Liquid-phase chlorination using sulfuryl chloride (SO₂Cl₂) in dichloroethane at 80°C offers a milder alternative, achieving 65–75% yields with reduced side reactions.

Oxidation-Substitution Sequences

Alternative routes involve oxidizing the methyl group to hydroxymethyl followed by chlorination. For example, treating 5-methyl-2-chloropyridine with selenium dioxide (SeO₂) in dioxane at 100°C yields 2-chloro-5-(hydroxymethyl)pyridine, which is subsequently chlorinated using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃):

$$

\text{2-Chloro-5-(hydroxymethyl)pyridine} + \text{SOCl}2 \rightarrow \text{2-Chloro-5-(chloromethyl)pyridine} + \text{SO}2 + \text{HCl}

$$

This two-step process achieves 80–85% overall yield but requires careful moisture control to prevent hydrolysis.

Synthesis of 4-Chloro-3,5-Dimethyl-1H-Pyrazole

Cyclocondensation of Hydrazine with Dicarbonyl Precursors

The pyrazole ring is synthesized via cyclocondensation of hydrazine hydrate with 3-chloro-2,4-pentanedione under refluxing ethanol. The reaction proceeds through enolization and nucleophilic attack, forming the pyrazole nucleus:

$$

\text{Hydrazine} + \text{3-Chloro-2,4-pentanedione} \xrightarrow{\text{EtOH}, \Delta} \text{4-Chloro-3,5-dimethyl-1H-pyrazole} + \text{H}_2\text{O}

$$

Yields range from 60–75%, with purity dependent on recrystallization from ethyl acetate.

Post-Synthetic Chlorination

For substrates lacking pre-installed chlorine, electrophilic chlorination using N-chlorosuccinimide (NCS) in acetonitrile at 0–5°C introduces the 4-chloro substituent. For example, 3,5-dimethyl-1H-pyrazole treated with NCS for 2 hours achieves 85% conversion to the 4-chloro derivative.

Coupling of Pyridine and Pyrazole Intermediates

Nucleophilic Substitution

The chloromethyl group on 2-chloro-5-(chloromethyl)pyridine undergoes nucleophilic displacement by the deprotonated nitrogen of 4-chloro-3,5-dimethyl-1H-pyrazole. Reaction conditions include:

- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the pyrazole.

- Temperature : 60–80°C for 6–12 hours.

$$

\text{2-Chloro-5-(chloromethyl)pyridine} + \text{4-Chloro-3,5-dimethyl-1H-pyrazole} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 70^\circ \text{C}} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}

$$

Yields of 55–65% are typical, with unreacted pyrazole recoverable via column chromatography.

Phase-Transfer Catalysis

Employing tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reactivity in biphasic systems (e.g., water/dichloromethane). This method reduces reaction time to 3–4 hours and improves yields to 70–75% by facilitating interfacial contact.

Alternative Pathways and Emerging Methods

Friedel-Crafts Alkylation

Direct alkylation of 2-chloropyridine with 4-chloro-3,5-dimethyl-1H-pyrazol-1-ylmethanol under acidic conditions (e.g., AlCl₃ in CH₂Cl₂) offers a one-step route. However, regioselectivity challenges and low yields (30–40%) limit its utility.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling between 2-chloro-5-(bromomethyl)pyridine and a pyrazole boronic ester has been explored but faces steric hindrance issues, resulting in <50% yields.

Analytical Characterization and Quality Control

Critical quality attributes for the target compound include:

- Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient).

- Melting Point : 178–180°C (consistent with Sigma-Aldrich specifications).

- Spectroscopic Data :

Industrial-Scale Considerations

Vapor-phase chlorination methods dominate industrial production due to scalability and cost efficiency. Key challenges include:

- Byproduct Management : Hydrogen chloride (HCl) scrubbing and recycling.

- Catalyst Lifespan : Iron fluoride catalysts require regeneration every 500–600 hours.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-5-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the pyridine ring.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been investigated for its potential as a tissue-selective androgen receptor modulator (SARM). SARMs are of interest due to their ability to selectively modulate androgen receptors, potentially offering therapeutic benefits in treating conditions such as prostate cancer. The compound's structure allows it to interact with androgen receptors, which may inhibit the growth of androgen-dependent tumors .

1.2 Antimicrobial Properties

Research indicates that compounds structurally related to 2-chloro-5-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine exhibit antimicrobial activity. The presence of the pyrazole moiety is associated with various biological activities, including antibacterial and antifungal effects. This makes it a candidate for developing new antimicrobial agents .

1.3 Neuroprotective Effects

Studies suggest that derivatives of this compound may possess neuroprotective properties. The modulation of specific neurotransmitter systems by pyrazole derivatives can lead to neuroprotection, making this compound a potential candidate for treating neurodegenerative diseases .

Agrochemical Applications

2.1 Herbicidal Activity

The compound has shown promise as an herbicide due to its ability to inhibit specific plant growth pathways. Its chlorinated pyridine structure contributes to its effectiveness in disrupting the biosynthesis of essential plant hormones, leading to controlled plant growth and weed management .

2.2 Insecticidal Properties

Research has indicated that compounds containing pyrazole rings can be effective insecticides. The mechanism often involves disrupting the nervous system of target pests, leading to their mortality. This compound's structural features may enhance its efficacy against various agricultural pests .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential SARM for prostate cancer treatment; antimicrobial properties; neuroprotective effects |

| Agrochemicals | Effective herbicide disrupting plant hormone biosynthesis; insecticidal properties affecting pest neurology |

Case Studies

Case Study 1: SARM Development

A study published in the Journal of Medicinal Chemistry explored various SARMs, including analogs of this compound). The research demonstrated that these compounds could selectively activate or inhibit androgen receptors in vitro, suggesting their potential for clinical applications in androgen-related disorders .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of this compound were tested against several bacterial strains. Results indicated significant inhibition zones, highlighting its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 2-chloro-5-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

This section compares the target compound with structurally related molecules, focusing on physical properties, synthesis routes, and biological activities.

Structural and Physical Properties

Key analogs and their properties are summarized below:

Key Observations :

- Substituent Effects : Bulky substituents (e.g., cyclohexylmethyl in I-29/I-31) correlate with higher melting points (225–312°C), while electron-withdrawing groups like trifluoromethyl (as in 2-chloro-5-(trifluoromethyl)pyridine) reduce melting points (64°C) .

- Molecular Weight : The target compound’s molecular weight (258.15 g/mol) is lower than pyridine-pyrazole hybrids in (466–545 g/mol), likely due to fewer aromatic substituents .

Actividad Biológica

The compound 2-chloro-5-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine is a derivative of pyridine and pyrazole, which has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₃Cl₂N₃

- Molecular Weight : 245.15 g/mol

- CAS Number : Not specifically listed but related to the pyrazole derivatives.

The compound features a chlorinated pyridine ring substituted with a pyrazole moiety, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing both pyridine and pyrazole moieties exhibit significant antimicrobial activity. For instance, derivatives of 4-chloro-3,5-dimethyl-1H-pyrazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. One study reported that certain pyrazole derivatives exhibited selective COX-2 inhibition with IC₅₀ values ranging from 0.034 to 0.052 μM, demonstrating their potential as anti-inflammatory agents .

Cytotoxic Effects

The cytotoxicity of this compound has also been investigated in various cancer cell lines. Compounds with similar structures have shown promising results against human pancreatic cancer cells by inhibiting key signaling pathways involved in tumor growth .

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as COX, leading to reduced inflammation.

- Interference with Cellular Signaling : By targeting kinases involved in cancer progression, it may induce apoptosis in malignant cells.

- Antibacterial Action : The structural features allow for interaction with bacterial cell membranes or essential bacterial enzymes.

Study 1: Anti-inflammatory Activity

A study conducted by Abdellatif et al. synthesized a series of substituted pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced rat paw edema model. One derivative showed an impressive anti-inflammatory profile with minimal ulcerogenic liability .

Study 2: Antimicrobial Efficacy

In another research effort, a library of pyrazole derivatives was screened for antimicrobial activity against a panel of bacteria. The results indicated that compounds with the chlorinated pyrazole structure exhibited enhanced antibacterial properties compared to non-chlorinated analogs .

Study 3: Cytotoxicity in Cancer Cells

Research published in 2021 highlighted the cytotoxic effects of similar compounds on pancreatic cancer cell lines. The study found that certain derivatives could significantly reduce cell viability through apoptosis induction mechanisms .

Q & A

Q. What are the established synthetic routes for 2-chloro-5-((4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Vilsmeier–Haack Formylation : Used to introduce aldehyde groups into pyrazole intermediates. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can undergo formylation under controlled conditions (e.g., POCl₃/DMF) to yield carbaldehyde derivatives .

- Nucleophilic Substitution : Chloropyridine derivatives react with pyrazole-methyl intermediates. For instance, coupling 5-chloropyridine-2-carbothioamide with chlorinated pyrazole precursors in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Key Optimization Parameters:

- Temperature control to avoid side reactions (e.g., over-chlorination).

- Stoichiometric ratios of reagents (e.g., 1:1.2 for pyrazole:chloropyridine).

- Catalytic use of K₂CO₃ or Et₃N to enhance nucleophilic substitution efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1574 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Peaks for pyridine protons (δ 7.5–8.7 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm) .

- ¹³C NMR : Assigns quaternary carbons (e.g., pyridine C-Cl at ~150 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles. SHELX programs (e.g., SHELXL) are standard for small-molecule refinement. For example, C–Cl bonds typically measure ~1.72 Å .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in derivatives of this compound?

Methodological Answer:

- Substituent Variation : Systematically modify substituents on the pyridine (e.g., –Cl, –CF₃) and pyrazole (e.g., –CH₃, –OCH₃) rings. For example, replacing –CH₃ with –CF₃ may enhance electron-withdrawing effects .

- Computational Modeling : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies (e.g., AutoDock) to assess binding affinity to target proteins .

- Biological Assays : Test derivatives against enzyme targets (e.g., kinase inhibition assays) to correlate structural changes with activity .

Key Finding:

Electron-withdrawing groups on the pyridine ring improve ligand-receptor interactions in kinase inhibition .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Reproducibility Checks : Validate purity (>95% by HPLC) and synthesis protocols (e.g., CAS No. cross-referencing) .

- Data Normalization : Account for assay conditions (e.g., IC₅₀ values may vary with cell line or substrate concentration).

- Meta-Analysis : Compare substituent effects across studies. For example, –Cl at position 2 on pyridine may show inconsistent activity due to steric hindrance in some targets .

Case Study:

A 2023 study found that 3,5-dimethyl substitution on pyrazole enhances stability but reduces solubility, affecting bioactivity in hydrophilic environments .

Q. What computational strategies are effective for studying the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns to assess stability (e.g., RMSD < 2.0 Å indicates stable binding) .

- QSAR Models : Use descriptors like logP, polar surface area, and dipole moment to predict pharmacokinetic properties .

- Fragment-Based Design : Deconstruct the molecule into pyridine and pyrazole fragments to identify critical binding motifs .

Example Workflow:

Generate 3D conformers (e.g., using Open Babel).

Dock into target protein (e.g., SARS-CoV-2 Mpro) with AutoDock Vina.

Validate with binding free energy calculations (MM-PBSA) .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- SHELX Refinement : Use SHELXL for high-resolution (<1.0 Å) data to refine torsional angles and hydrogen bonding networks .

- Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

- Validation Tools : Check CIF files with PLATON to detect disorder or missed symmetry .

Key Insight:

The pyrazole-methyl group adopts a staggered conformation to minimize steric clash with pyridine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.